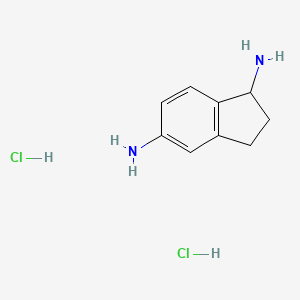

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;;/h2-3,5,9H,1,4,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQNPHCFWFMOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride can be achieved through several methods. One common approach involves the reduction of 1H-indene-1,5-dione followed by amination. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) and an amine source like ammonia or an amine derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of saturated amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has applications in chemistry, biology, medicine, and industry. It is an intermediate in synthesizing complex organic molecules and a building block for pharmaceutical compounds. It is also utilized to produce specialty chemicals and materials. Furthermore, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Chemistry

2,3-dihydro-1H-indene-1,5-diamine serves as a crucial intermediate in synthesizing complex organic molecules. Its chemical reactions include oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Further reduction can lead to the formation of fully saturated amines. Catalytic hydrogenation uses palladium or platinum catalysts.

- Substitution The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

The major products formed from these reactions include various substituted indene derivatives, imines, nitriles, and fully saturated amines.

Biology

The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. 2,3-dihydro-1H-indene-1,5-diamine has been shown to have effects on various types of cells and cellular processes. Related 2,3-dihydro-1H-indene compounds are useful for inducing apoptosis in cells or sensitizing cells to apoptotic signals, especially cancer cells . They can be used for treating cancer, including solid tumors, such as bladder, breast, colon, or ovarian cancer . They can also be used to treat AML, diffuse large B-cell lymphoma (DLBCL), non-small cell lung cancer (NSCLC), including the non-squamous and squamous subtypes, pancreatic, or prostate cancer .

Medicine

Research is ongoing to explore its use as a building block for pharmaceutical compounds. Related compounds, such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide, have been shown to inhibit discoidin domain receptor 1 (ddr1). Considering the potential target ddr1, it could be involved in pathways related to cell adhesion, proliferation, and extracellular matrix remodeling. Related compounds have shown to interact with their targets through hydrogen bonding and to inhibit ddr1, potentially affecting cell adhesion, proliferation, and extracellular matrix remodeling.

Industry

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Analogues

- Positional Isomerism : The 1,5-diamine derivative differs from 1,2-diamine analogues (e.g., (1S,2S)-1,2-diamine diHCl) in amine spacing, which affects chelation capacity and stereochemical outcomes in catalysis or drug design .

- Functional Group Variation : Unlike nitro-substituted derivatives (e.g., 5-nitro-2,3-dihydro-1H-inden-2-amine HCl), the target compound lacks electron-withdrawing groups, making it more nucleophilic .

Physicochemical Properties

Table 2: Key Physicochemical Data

- Solubility: The dihydrochloride form of the 1,5-diamine enhances aqueous solubility compared to monoamine hydrochlorides (e.g., 2,3-dihydro-1H-inden-1-amine HCl), facilitating biological testing .

- Stability : Dihydrochloride salts generally exhibit better thermal and oxidative stability than free bases, critical for storage and synthetic applications .

Biological Activity

2,3-Dihydro-1H-indene-1,5-diamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure includes two amine groups, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H13ClN2. The compound features a bicyclic indene structure with two amine functionalities that are crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Notably, it has been identified as a tubulin polymerization inhibitor. This activity is critical in cancer treatment as it can disrupt the mitotic spindle formation during cell division.

A case study involving derivatives of this compound demonstrated significant antiproliferative effects against several cancer cell lines (e.g., K562 and MCF-7) with IC50 values ranging from 0.028 to 0.087 µM . The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 1: Antiproliferative Activity of 2,3-Dihydro-1H-Indene Derivatives

| Compound | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| 12d | 0.028 | 78.82 |

| 12j | 0.100 | 83.61 |

| CA-4 | 1.99 | 78.55 |

Anti-inflammatory Activity

In addition to its anticancer properties, some studies have reported anti-inflammatory effects associated with this compound and its analogs. For instance, derivatives synthesized from indene structures demonstrated significant anti-inflammatory activity in vitro and in vivo models . This suggests that the compound may modulate inflammatory pathways potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors within cells. The presence of amine groups allows for versatile interactions that can modulate enzyme activities or receptor functions.

Q & A

Q. What are the recommended synthetic routes for 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution, followed by hydrochlorination. Key factors include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and stoichiometric ratios of precursors. For example, intermediates like 2,3-dihydro-1H-inden-1-amine derivatives are often synthesized under inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm amine protonation and aromaticity. IR spectroscopy identifies N–H stretching (3200–3500 cm) and C–Cl bonds (600–800 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves dihydrochloride salt formation and hydrogen-bonding networks. For example, indene derivatives often adopt twist-chair conformations stabilized by O–H⋯O and π–π interactions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors during synthesis .

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading. For example, reducing temperatures to −20°C minimizes unwanted cyclization in indene intermediates .

- In Situ Monitoring : Employ HPLC or LC-MS to detect side products (e.g., over-alkylated amines) early .

Q. How should discrepancies between computational predictions and experimental data in structural analysis be addressed?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries with experimental XRD bond lengths and angles. For instance, dihydroindene derivatives may show deviations <0.05 Å in C–N bond lengths due to crystal packing effects .

- Error Analysis : Reassess solvent effects or protonation states in computational models if NMR chemical shifts diverge >0.5 ppm .

Q. What strategies are employed to study the compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., serotonin transporters). IC values <10 µM suggest therapeutic potential .

- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation, adjusting substituents (e.g., methyl groups) to enhance half-life .

Q. What computational approaches are used to model the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize transition states for amine deprotonation or ring-opening reactions using B3LYP/6-31G(d). Activation energies >25 kcal/mol indicate kinetic stability .

- Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen-bonding networks with explicit solvent models .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.